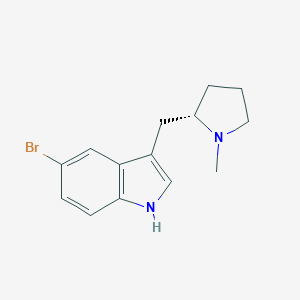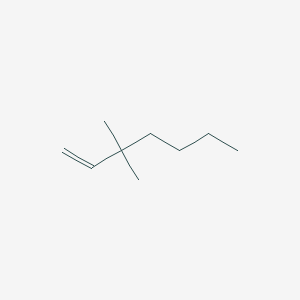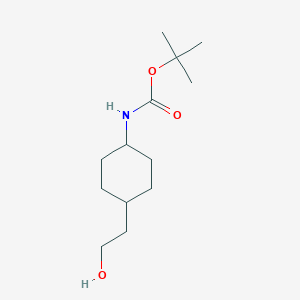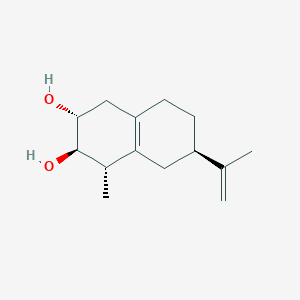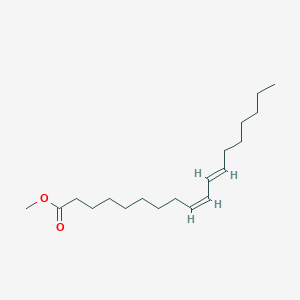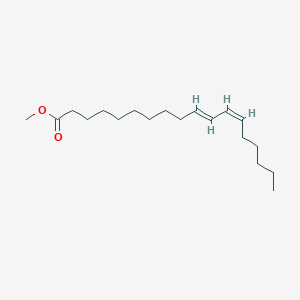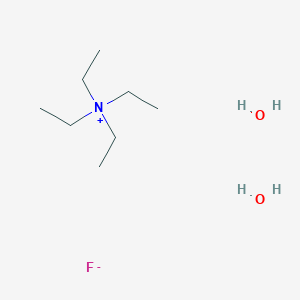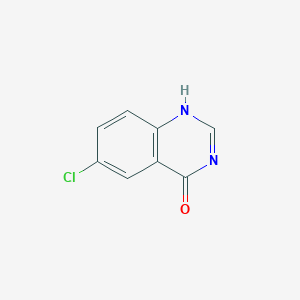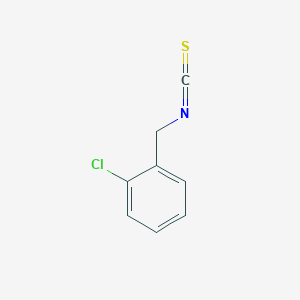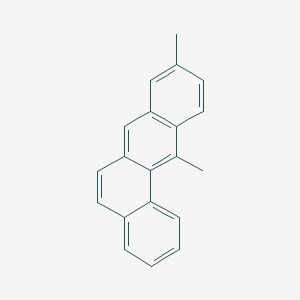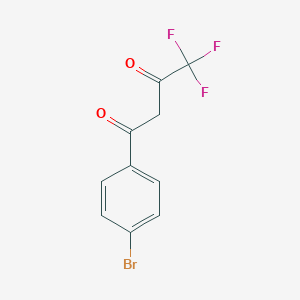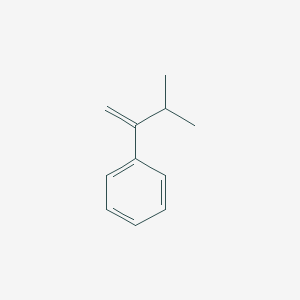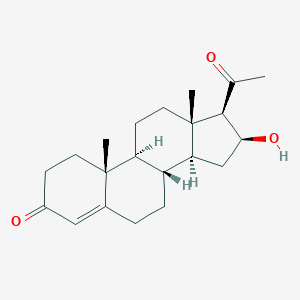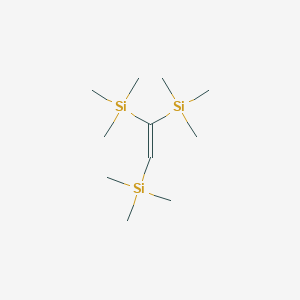
Tris(trimethylsilyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl)ethene, also known as TTMSE, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless, odorless, and highly reactive liquid that is widely used in scientific research. TTMSE is known for its unique properties that make it an excellent reagent for various chemical reactions.
Mecanismo De Acción
Tris(trimethylsilyl)ethene reacts with various nucleophiles such as water, alcohols, and amines, resulting in the formation of siloxanes. The reaction takes place through the addition of the nucleophile to the carbon-carbon double bond of Tris(trimethylsilyl)ethene, followed by the elimination of trimethylsilyl groups. The mechanism of the reaction can be represented as follows:
(CH3)3SiC=C=CHSi(CH3)3 + H2O → (CH3)3SiCH2CH(OH)Si(CH3)3
(CH3)3SiCH2CH(OH)Si(CH3)3 → (CH3)3SiOSi(CH3)3 + H2C=CHSi(CH3)3
Efectos Bioquímicos Y Fisiológicos
Tris(trimethylsilyl)ethene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tris(trimethylsilyl)ethene can be used as a precursor for the synthesis of silicon-containing biomaterials. These biomaterials have potential applications in tissue engineering, drug delivery, and medical implants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(trimethylsilyl)ethene has several advantages in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. Tris(trimethylsilyl)ethene is also easy to handle and store. However, Tris(trimethylsilyl)ethene is highly flammable and reactive with water, which can be a limitation in some lab experiments.
Direcciones Futuras
There are several future directions for the use of Tris(trimethylsilyl)ethene in scientific research. One potential application is in the synthesis of silicon-containing polymers and materials for use in electronics and optoelectronics. Tris(trimethylsilyl)ethene can also be used as a precursor for the synthesis of silicon-containing biomaterials for tissue engineering and drug delivery. Additionally, Tris(trimethylsilyl)ethene can be used in the preparation of novel catalysts for organic reactions. Further studies are needed to explore these potential applications of Tris(trimethylsilyl)ethene in scientific research.
Conclusion:
In conclusion, Tris(trimethylsilyl)ethene is a highly reactive reagent that is widely used in scientific research. It is synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst. Tris(trimethylsilyl)ethene has several scientific research applications, including its use in the synthesis of organic compounds, as a protecting group for alcohols and amines, and in the preparation of silicon-containing polymers and materials. Tris(trimethylsilyl)ethene has potential applications in tissue engineering, drug delivery, and medical implants. However, further studies are needed to explore its biochemical and physiological effects and to develop novel applications in scientific research.
Métodos De Síntesis
Tris(trimethylsilyl)ethene can be synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst such as copper(I) iodide. The reaction takes place at room temperature and produces Tris(trimethylsilyl)ethene as the main product. The reaction can be represented as follows:
(CH3)3SiCl + HC≡CH → (CH3)3SiC≡CH
(CH3)3SiC≡CH + HC≡CH → (CH3)3SiC=C=CHSi(CH3)3
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl)ethene is widely used in scientific research as a reagent for various chemical reactions. It is particularly useful in the synthesis of organic compounds such as alkenes, alkynes, and cyclic compounds. Tris(trimethylsilyl)ethene is also used as a protecting group for alcohols and amines. Additionally, Tris(trimethylsilyl)ethene is used in the preparation of silicon-containing polymers and materials.
Propiedades
Número CAS |
18938-24-4 |
|---|---|
Nombre del producto |
Tris(trimethylsilyl)ethene |
Fórmula molecular |
C11H28Si3 |
Peso molecular |
244.59 g/mol |
Nombre IUPAC |
1,2-bis(trimethylsilyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H28Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clave InChI |
CUFNUQSBSOKXJH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Otros números CAS |
18938-24-4 |
Sinónimos |
[2,2-Bis(trimethylsilyl)vinyl](trimethyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



